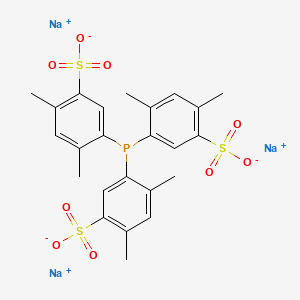
Txpts
Descripción general
Descripción
Trisodium Tris(3-sulfonatophenyl)phosphine, commonly referred to as TXPTS, is a water-soluble phosphine ligand. It is widely used in various catalytic processes, particularly in aqueous-phase reactions. The compound is known for its high stability and efficiency in facilitating cross-coupling reactions, making it a valuable tool in both academic and industrial chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: TXPTS is synthesized through the sulfonation of tris(3-methylphenyl)phosphine. The process involves the reaction of tris(3-methylphenyl)phosphine with sulfur trioxide or chlorosulfonic acid, followed by neutralization with sodium hydroxide to yield the trisodium salt. The reaction conditions typically require controlled temperatures and the use of inert atmospheres to prevent oxidation.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and high yield. The scalability of the process allows for the efficient production of this compound for various applications.
Análisis De Reacciones Químicas
Types of Reactions: TXPTS primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions. These reactions involve the formation of carbon-carbon bonds, which are crucial in the synthesis of complex organic molecules.
Common Reagents and Conditions:
Suzuki-Miyaura Reaction: Utilizes aryl boronic acids, boronic esters, or borofluorate salts in the presence of a palladium catalyst and a base, typically conducted in aqueous conditions.
Heck Reaction: Involves the coupling of aryl halides with alkenes using a palladium catalyst and a base, often performed in a mixture of water and organic solvents.
Sonogashira Reaction: Couples aryl halides with terminal alkynes using a palladium catalyst and a copper co-catalyst, usually in aqueous or mixed solvent systems.
Major Products: The major products of these reactions are typically biaryl compounds, vinyl derivatives, and acetylenyl derivatives, which are important intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science.
Aplicaciones Científicas De Investigación
TXPTS has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in various catalytic processes, enabling the synthesis of complex organic molecules with high efficiency and selectivity.
Biology: this compound facilitates the modification of biomolecules, such as peptides and proteins, through bioorthogonal cross-coupling reactions, aiding in the study of biological systems.
Medicine: The compound is employed in the synthesis of drug candidates and active pharmaceutical ingredients, particularly those requiring water-compatible reaction conditions.
Industry: this compound is used in the production of fine chemicals, agrochemicals, and materials, contributing to the development of sustainable and environmentally friendly processes.
Mecanismo De Acción
TXPTS acts as a ligand that coordinates with palladium catalysts to form active catalytic species. The trisulfonated aryl groups enhance the solubility of the catalyst in aqueous media and increase its stability. The phosphine ligand facilitates the oxidative addition, transmetalation, and reductive elimination steps in cross-coupling reactions, thereby promoting the formation of carbon-carbon bonds.
Comparación Con Compuestos Similares
Trisodium Tris(4-methoxy-2-methyl-5-sulfonatophenyl)phosphine (TMAPTS): Another water-soluble phosphine ligand with similar applications but different electronic and steric properties.
Trisodium Tris(3-sulfonatophenyl)phosphine (TPPTS): A closely related compound with a smaller cone angle, resulting in different catalytic activity and selectivity.
Uniqueness: TXPTS is unique due to its larger cone angle (206°) compared to TPPTS (165°), which enhances its catalytic activity by promoting the formation of low-coordinate palladium species. This property makes this compound particularly effective in aqueous-phase cross-coupling reactions, offering advantages in terms of reaction efficiency and environmental sustainability.
Propiedades
IUPAC Name |
trisodium;5-bis(2,4-dimethyl-5-sulfonatophenyl)phosphanyl-2,4-dimethylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27O9PS3.3Na/c1-13-7-16(4)22(35(25,26)27)10-19(13)34(20-11-23(36(28,29)30)17(5)8-14(20)2)21-12-24(37(31,32)33)18(6)9-15(21)3;;;/h7-12H,1-6H3,(H,25,26,27)(H,28,29,30)(H,31,32,33);;;/q;3*+1/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVYHEZNITVEWDK-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1P(C2=CC(=C(C=C2C)C)S(=O)(=O)[O-])C3=CC(=C(C=C3C)C)S(=O)(=O)[O-])S(=O)(=O)[O-])C.[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24Na3O9PS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90459684 | |
| Record name | TXPTS | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90459684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
652.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
443150-11-6 | |
| Record name | TXPTS | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90459684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tris(4,6-dimethyl-3-sulfonatophenyl)phosphine trisodium salt hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-Chloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1588908.png)


![(1R,2R,3R,5S)-2,6,6-Trimethylbicyclo[3.1.1]heptan-3-amine](/img/structure/B1588916.png)
![2-[[7-(3,4-dimethoxyphenyl)imidazo[1,2-c]pyrimidin-5-yl]amino]pyridine-3-carboxamide;dihydrochloride](/img/structure/B1588918.png)






